molecular formula C14H20ClNO2 B562964 Acetochlor-d11 CAS No. 1189897-44-6

Acetochlor-d11

Cat. No.: B562964
CAS No.: 1189897-44-6
M. Wt: 280.836
InChI Key: VTNQPKFIQCLBDU-RLYLBJGXSA-N
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Description

Acetochlor-d11 is a deuterium-labeled analog of acetochlor, a widely used herbicide. The compound is primarily utilized as an internal standard in analytical and pharmacokinetic research. The molecular formula of this compound is C14H9D11ClNO2, and it has a molecular weight of 280.83 g/mol . The deuterium labeling enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of acetochlor in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetochlor-d11 involves the deuteration of acetochlor. The process typically starts with the preparation of deuterated aniline derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium gas and specialized catalysts is critical in achieving the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Acetochlor-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Analytical Chemistry

Internal Standard in Mass Spectrometry
Acetochlor-d11 is commonly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of acetochlor and its metabolites in environmental samples. By utilizing a deuterated version of the compound, researchers can improve the precision of their measurements by compensating for variability in sample preparation and instrument response.

Case Study: Environmental Monitoring

A study conducted by the World Health Organization examined the presence of acetochlor and its metabolites in water sources. This compound was used as an internal standard to ensure accurate quantification of acetochlor residues, demonstrating its effectiveness in environmental monitoring efforts .

Pharmacokinetic Studies

Metabolism and Excretion Research
this compound has been used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of acetochlor in laboratory animals. For instance, studies involving Sprague-Dawley rats have shown that this compound aids in tracking the metabolic pathways of acetochlor, providing insights into its pharmacokinetics and potential toxicity .

Data Table: Metabolism Profile

ParameterMale Rats (n=5)Female Rats (n=5)
Total Excretion (24 hours)70.6% in urine77.0% in urine
Peak Plasma Concentration1.27 µg/g1.62 µg/g
Tissue ConcentrationHighest in bloodHighest in blood

Toxicological Studies

Assessment of Carcinogenic Potential
Research has indicated that acetochlor may have carcinogenic potential based on animal studies showing increased tumor incidence at high doses. This compound is utilized in toxicological assessments to differentiate between exposure levels and their effects on health outcomes .

Case Study: Cancer Incidence Correlation

A comprehensive study analyzed the correlation between acetochlor use and various cancer types among agricultural workers. The findings suggested a potential link between low exposure to acetochlor and increased lung cancer risk, highlighting the need for further investigation into its long-term health effects .

Environmental Impact Studies

Biodegradation Research
this compound has been instrumental in studies investigating the biodegradation pathways of acetochlor in various environmental contexts. Researchers utilize this compound to trace metabolic byproducts formed during the degradation process, contributing to our understanding of herbicide persistence and toxicity in ecosystems .

Data Table: Biodegradation Pathways

MicroorganismBiodegradation Rate (%)Byproducts Identified
Proteiniclasticum sediminis85%Acetic acid, ethanol
Anaerobic Sludge90%Chloroacetic acid

Mechanism of Action

Acetochlor-d11, like acetochlor, inhibits elongase and geranylgeranyl pyrophosphate cyclization enzymes, which are part of the gibberellin pathway. This inhibition disrupts the synthesis of gibberellins, leading to stunted growth in plants. The compound’s molecular targets include elongase and cyclization enzymes, which play crucial roles in plant growth and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Acetochlor-d11

This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and accuracy in analytical applications. This isotopic labeling makes it an invaluable tool in research, particularly in studies requiring precise quantification and tracking of acetochlor .

Biological Activity

Acetochlor-d11 is a deuterated form of the herbicide acetochlor, primarily used for controlling weeds in various crops. Understanding its biological activity is essential for assessing its environmental impact, efficacy, and potential health risks. This article explores the biological activity of this compound, including its mechanism of action, effects on living organisms, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C14H20ClNO2
  • Molecular Weight : 269.77 g/mol
  • CAS Number : 34256-82-1

This compound functions as a pre-emergent herbicide, inhibiting the growth of weeds by interfering with seedling development. It operates by inhibiting specific enzymes involved in the biosynthesis of fatty acids and lipids, leading to disrupted cellular processes in plants. The compound is known to induce lipid peroxidation and oxidative stress in exposed organisms.

1. In Vitro Studies

Research indicates that this compound can induce adipogenesis in mouse 3T3-L1 preadipocytes. This effect was observed alongside increased lipid accumulation when these cells were exposed to high concentrations of the herbicide. The study highlighted that this compound's potency in promoting adipogenesis may be linked to its ability to disrupt metabolic homeostasis through oxidative stress mechanisms .

2. Zebrafish Model

A significant study utilized zebrafish larvae to evaluate the effects of this compound. The findings revealed:

  • Lethality and Morphological Malformations : The effective concentration (EC50) for morphological malformations was determined to be 7.8 µM, while the lethal concentration (LC50) was 12 µM.
  • Lipid Accumulation : At a concentration of 10 nM, this compound led to notable lipid accumulation in zebrafish larvae, particularly when combined with a high cholesterol diet.
  • Mechanistic Insights : Transcriptomic and lipidomic analyses suggested that this compound activates Nrf2 signaling in response to reactive oxygen species (ROS), indicating a potential pathway through which it exerts its biological effects .

Environmental Impact

This compound’s environmental behavior has been studied concerning its transport and distribution in aquatic systems. A study reported:

  • LogKoc Values : The average LogKoc value for acetochlor indicates strong phase partitioning in coastal environments, which affects its bioavailability and persistence in sediment and water matrices.
  • Degradation Products : Acetochlor is metabolized into several degradation products, including acetochlor ethanesulfonic acid (ESA) and oxanilic acid (OA), which exhibit varying degrees of toxicity to aquatic organisms .

Case Study 1: Adipogenic Activity

In a controlled laboratory setting, exposure to this compound resulted in significant adipogenic activity in murine cell lines. The study aimed to understand how agricultural pesticides contribute to metabolic disorders, highlighting acetochlor's role as a potential metabolic disruptor .

Case Study 2: Aquatic Toxicity

A comprehensive assessment using zebrafish models demonstrated that this compound exposure led to increased mortality rates and developmental abnormalities. This research underscores the importance of evaluating herbicides not only for their intended agricultural use but also for their ecological consequences .

Summary of Findings

ParameterValue/Observation
EC50 (Zebrafish Malformation)7.8 µM
LC50 (Zebrafish Mortality)12 µM
Lipid Accumulation (10 nM)Significant under high cholesterol diet
LogKocHigh phase partitioning in coastal areas

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying Acetochlor-d11 in environmental matrices, and how should validation parameters be optimized?

  • Methodological Answer : Use isotope dilution mass spectrometry (IDMS) paired with liquid chromatography (LC) to minimize matrix effects. Validate the method by assessing linearity (R<sup>2</sup> > 0.99), recovery rates (85–115%), and limits of detection (LOD < 0.1 ng/L) using spiked environmental samples. Cross-validate with non-deuterated acetochlor to confirm isotopic integrity .
Validation Parameter Acceptance Criteria
LinearityR<sup>2</sup> ≥ 0.99
Recovery85–115%
Precision (RSD)≤ 15%

Q. How can researchers ensure isotopic purity of Acetochlor-d11 during synthesis, and what spectroscopic methods confirm deuteration?

  • Answer : Synthesize Acetochlor-d11 via deuterium exchange reactions using deuterated precursors (e.g., D2O or CD3OD). Verify deuteration using <sup>1</sup>H NMR to confirm absence of proton signals in deuterated positions and high-resolution mass spectrometry (HRMS) for isotopic abundance (>95% deuterium incorporation) .

Q. What safety protocols are critical when handling Acetochlor-d11 in laboratory settings?

  • Answer : Follow OSHA guidelines for chloroacetamide herbicides. Use fume hoods for weighing, wear nitrile gloves, and store in airtight containers at –20°C. Monitor for acute toxicity symptoms (e.g., skin irritation, respiratory distress) and consult safety data sheets (SDS) for first-aid measures .

Q. How should researchers design controlled experiments to study Acetochlor-d11 degradation pathways in soil?

  • Answer : Use microcosm studies with sterile vs. non-sterile soil to differentiate biotic/abiotic degradation. Monitor degradation products via LC-HRMS and apply pseudo-first-order kinetics models. Include non-deuterated acetochlor as a control to assess isotopic effects on reaction rates .

Advanced Research Questions

Q. How do isotopic effects (deuteration) influence the environmental fate of Acetochlor-d11 compared to its non-deuterated analog?

  • Answer : Deuteration reduces metabolic degradation rates due to kinetic isotope effects (KIE). Conduct parallel experiments with acetochlor and Acetochlor-d11 in soil/water systems. Calculate KIE using Arrhenius plots (e.g., kH/kD ≈ 2–10 for C-D bond cleavage) .

Q. What strategies resolve co-elution challenges in chromatographic separation of Acetochlor-d11 and its metabolites?

  • Answer : Optimize LC gradients using C18 columns with sub-2 µm particles. Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to distinguish co-eluting isomers. Validate specificity using deuterated internal standards .

Q. How can researchers reconcile contradictory data on Acetochlor-d11’s adsorption coefficients (Kd) across studies?

  • Answer : Perform meta-analysis of published Kd values, stratifying by soil organic carbon (OC) content and pH. Use multivariate regression to identify confounding variables. Replicate experiments under standardized conditions (e.g., OECD Guideline 106) to isolate OC-driven adsorption trends .

Q. What computational models are suitable for predicting Acetochlor-d11’s mobility in groundwater systems?

  • Answer : Apply HYDRUS-1D for simulating solute transport. Input parameters include soil hydraulic properties, degradation half-lives, and site-specific precipitation data. Calibrate models using field data from deuterated tracer studies .

Q. Data Analysis & Reporting

Q. How should researchers address batch-to-batch variability in Acetochlor-d11 synthesis for multi-institutional studies?

  • Answer : Implement a centralized synthesis protocol with quality control (QC) checks (e.g., NMR purity, isotopic abundance). Distribute aliquots from a single batch to all collaborators. Report batch-specific QC data in supplementary materials .

Q. What statistical methods are appropriate for comparing degradation kinetics between deuterated and non-deuterated analogs?

  • Answer : Use ANOVA to assess differences in rate constants (k). Apply bootstrapping to estimate confidence intervals for KIE values. Report effect sizes (e.g., Cohen’s d) to quantify isotopic impact .

Q. Literature & Reproducibility

Q. How can researchers identify high-quality studies on Acetochlor-d11 in regulatory databases?

  • Answer : Prioritize EPA’s ECOTOX database and peer-reviewed journals (e.g., Environmental Science & Technology). Exclude non-peer-reviewed sources (e.g., industry reports) unless validated via independent replication. Cross-reference CAS 1189897-44-6 for accuracy .

Q. What steps ensure reproducibility of Acetochlor-d11 experiments across laboratories?

  • Answer : Publish detailed protocols via platforms like Protocols.io . Include raw chromatograms, calibration curves, and metadata (e.g., instrument settings, soil pH). Use controlled vocabularies (e.g., OBO Foundry) for parameter reporting .

Properties

IUPAC Name

2-chloro-N-(ethoxymethyl)-N-[3,4,5-trideuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,3D3,4D2,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNQPKFIQCLBDU-RLYLBJGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COCC)C(=O)CCl)C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675502
Record name Acetochlor-d11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189897-44-6
Record name Acetochlor-d11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189897-44-6
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